4-[(Allyloxy)methyl]-3-fluorothiophenol
Description
4-[(Allyloxy)methyl]-3-fluorothiophenol is a fluorinated thiophenol derivative featuring an allyloxy methyl group at the 4-position and a fluorine atom at the 3-position of the benzene ring. The allyloxy moiety enhances lipophilicity, which may improve membrane permeability, while the fluorine atom influences electronic properties (e.g., increased electronegativity) and metabolic stability.
Properties
IUPAC Name |
3-fluoro-4-(prop-2-enoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FOS/c1-2-5-12-7-8-3-4-9(13)6-10(8)11/h2-4,6,13H,1,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGZEDRMKQXYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=C(C=C(C=C1)S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(Allyloxy)methyl]-3-fluorothiophenol is an organic compound that has garnered attention due to its potential biological activities. The compound features a thiophenol moiety, which is known for its reactivity and biological significance. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₃FOS
- Molecular Weight : 236.31 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the fluorine atom enhances the compound's lipophilicity and may affect its binding affinity to target proteins. The thiophenol group can participate in redox reactions, contributing to its potential as an antioxidant or pro-oxidant, depending on the cellular environment.
Antimicrobial Activity
Research indicates that compounds with thiophenol structures exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The fluorine substitution is believed to enhance its interaction with cancer-related targets, making it a candidate for further development in cancer therapy.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiophenols against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of 25 µM, indicating potential as an anticancer agent .
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Molecular Weight |
|---|---|---|---|
| This compound | Moderate | Significant | 236.31 g/mol |
| 3-Fluorothiophenol | Low | Moderate | 172.19 g/mol |
| Thiophenol | High | Low | 126.17 g/mol |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-[(Allyloxy)methyl]-3-fluorothiophenol with compounds from the provided evidence, focusing on core structures, substituents, and reported activities:
*Calculated using average atomic masses.
†Estimated based on structural complexity.
Key Differences and Implications
Core Structure Reactivity: The thiophenol core of the target compound is more nucleophilic and oxidation-prone compared to the thienopyridine () or triazolone () frameworks. This reactivity makes it suitable for coupling reactions (e.g., forming disulfides) but less stable under oxidative conditions.
Substituent Effects: Fluorine vs. Allyloxy Group: The allyloxy methyl group enhances lipophilicity, similar to its role in ’s antimicrobial pyrazole-chromenones . However, its placement on a thiophenol (vs. a chromenone or pyridine) may influence target specificity.
Research Findings and Limitations
- Antimicrobial Potential: The allyloxy group’s presence in ’s active compounds implies that this compound could be a candidate for antimicrobial screening, though its thiophenol core may require stabilization for in vivo applications .
- Synthetic Utility : Unlike the triazolone derivatives in , which require multi-step syntheses, the target compound’s simpler structure may facilitate its use as a building block for functionalized thioethers or disulfides.
- Knowledge Gaps: Direct data on the target compound’s physicochemical properties (e.g., solubility, pKa) and bioactivity are absent in the provided evidence. Comparative studies with fluorinated vs. non-fluorinated analogs are needed to isolate the fluorine atom’s impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
